molecular formula C21H26N2O5 B2750696 N-(3,4-dimethoxyphenethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034428-90-3

N-(3,4-dimethoxyphenethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No.: B2750696
CAS No.: 2034428-90-3
M. Wt: 386.448
InChI Key: ZOKGKFKAYQNVCK-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. These compounds are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with appropriate amines under dehydrating conditions.

    Introduction of the Tetrahydrofuran Group: The tetrahydrofuran moiety can be introduced via etherification reactions using tetrahydrofuran-2-methanol and suitable catalysts.

    Attachment of the Dimethoxyphenethyl Group: The final step involves the coupling of the dimethoxyphenethyl group to the nicotinamide core using coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nicotinamide core or the tetrahydrofuran moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simple amide derivative of nicotinic acid with various biological activities.

    3,4-Dimethoxyphenethylamine: A phenethylamine derivative with psychoactive properties.

    Tetrahydrofuran-2-methanol: A tetrahydrofuran derivative used in organic synthesis.

Uniqueness

N-(3,4-dimethoxyphenethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its individual components or other similar compounds.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c1-25-18-7-5-15(12-19(18)26-2)9-10-22-21(24)16-6-8-20(23-13-16)28-14-17-4-3-11-27-17/h5-8,12-13,17H,3-4,9-11,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKGKFKAYQNVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CN=C(C=C2)OCC3CCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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